

# AZD1390 Technical Support Center: Preclinical Toxicity and Safety Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **AZD1390**

Cat. No.: **B605744**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the toxicity and safety profile of **AZD1390** in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AZD1390**?

A1: **AZD1390** is a highly potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical protein in the DNA Damage Response (DDR) pathway, particularly in signaling and repairing DNA double-strand breaks (DSBs). By inhibiting ATM, **AZD1390** prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation.

Q2: What are the known target organs for toxicity of **AZD1390** in animal models?

A2: Preclinical toxicology studies of up to one-month duration have been conducted in rats and dogs. The principal target organs for toxicity identified in these studies are the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas. Additionally, increases in heart weight and minor effects on the mammary gland and kidney were observed.

Q3: Has CNS toxicity been observed in animal models, particularly when **AZD1390** is combined with radiation?

A3: Preclinical studies in mice have shown little evidence of durable Central Nervous System (CNS) toxicity when **AZD1390** is administered in combination with directed radiation therapy.

Q4: What is the brain penetrance of **AZD1390** in different animal models?

A4: **AZD1390** exhibits significant CNS penetration. The unbound brain-to-plasma concentration ratio ( $K_{p,uu}$ ) has been determined in several species: 0.04 in mice, 0.17 in rats, and 0.33 in cynomolgus monkeys.

## Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that researchers may encounter when working with **AZD1390** in animal models.

| Issue                                                 | Potential Cause                                                                                                                                                                                                                                                                                                                                             | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected Toxicity or Mortality                      | Dose level is too high.                                                                                                                                                                                                                                                                                                                                     | <ul style="list-style-type: none"><li>- Review the available (though limited) public information on dosing in different animal models. For example, in some mouse studies for efficacy, AZD1390 was administered at 20 mg/kg. However, formal toxicology study data with dose-limiting toxicities is not publicly available.</li><li>- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.</li></ul> |
| Animal model sensitivity.                             | <ul style="list-style-type: none"><li>- Be aware that different species and strains may have varying sensitivities to AZD1390. The identified target organs of toxicity in rats and dogs (male reproductive organs, lymphoreticular system, CNS, skeletal muscle, lungs, pancreas, heart, mammary gland, and kidney) should be closely monitored.</li></ul> |                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
| Lack of Efficacy as a Radiosensitizer                 | Suboptimal dosing schedule or timing relative to radiation.                                                                                                                                                                                                                                                                                                 | <ul style="list-style-type: none"><li>- In preclinical efficacy studies, AZD1390 has been administered prior to irradiation. The timing of administration is crucial for effective radiosensitization.</li></ul>                                                                                                                                                                                                                                                            |
| Insufficient drug concentration in the target tissue. | <ul style="list-style-type: none"><li>- Confirm the formulation and administration route are</li></ul>                                                                                                                                                                                                                                                      |                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |

appropriate for achieving adequate bioavailability and tissue distribution. AZD1390 is orally bioavailable. - Consider performing pharmacokinetic studies in your model to correlate drug exposure with efficacy.

---

Inconsistent Results Between Animals

Variability in drug administration.

- Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

---

Differences in animal health status.

- Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Monitor animal health closely throughout the study.

---

## Data on Preclinical Safety and Toxicology

While specific quantitative data such as No Observed Adverse Effect Levels (NOAELs) from GLP-compliant toxicology studies are not publicly available in the searched literature, the following table summarizes the qualitative findings in key animal models.

| Animal Model | Duration of Study          | Key Findings                                                                | Target Organs of Toxicity                                                                                                                                    |
|--------------|----------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat          | Up to 1 month              | Not specified in detail in public sources.                                  | Male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, pancreas, heart (increased weight), mammary gland, kidney. |
| Dog          | Up to 1 month              | Not specified in detail in public sources.                                  | Male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, pancreas, heart (increased weight), mammary gland, kidney. |
| Mouse        | Various (efficacy studies) | No significant toxicity was reported in several radiosensitization studies. | Not specified in detail in public sources.                                                                                                                   |

## Experimental Protocols

Detailed GLP-compliant toxicology study protocols for **AZD1390** are not publicly available. However, based on information from preclinical efficacy and pharmacokinetic studies, a general methodology for an *in vivo* experiment can be outlined.

## Example Protocol: Evaluation of **AZD1390** as a Radiosensitizer in an Orthotopic Glioblastoma Mouse Model

This is a generalized protocol and should be adapted for specific experimental needs.

- Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are intracranially implanted with a human glioblastoma cell line.
- Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging or MRI.
- Treatment Groups:
  - Vehicle control
  - **AZD1390** alone
  - Radiation alone
  - **AZD1390** in combination with radiation
- Drug Formulation and Administration:
  - **AZD1390** is formulated as a suspension for oral administration (e.g., in 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v Tween 80).
  - A typical dose used in efficacy studies is 20 mg/kg, administered daily by oral gavage.
- Radiation Protocol:
  - A single or fractionated dose of radiation is delivered to the tumor-bearing region of the brain using a targeted irradiator.
  - **AZD1390** is typically administered 1-2 hours before each radiation fraction.
- Endpoint Monitoring:
  - Animal body weight and clinical signs are monitored daily.
  - Tumor growth is assessed regularly (e.g., weekly) via imaging.

- Survival is monitored as a primary endpoint.
- At the end of the study, tissues can be collected for histological and molecular analysis to assess both efficacy and potential toxicity.

## Visualizations

### Signaling Pathway of **AZD1390** Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AZD1390** in inhibiting the ATM-mediated DNA damage response.

### Experimental Workflow for a Preclinical Radiosensitization Study

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for assessing **AZD1390** as a radiosensitizer *in vivo*.

- To cite this document: BenchChem. [AZD1390 Technical Support Center: Preclinical Toxicity and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605744#azd1390-toxicity-and-safety-profile-in-animal-models\]](https://www.benchchem.com/product/b605744#azd1390-toxicity-and-safety-profile-in-animal-models)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)